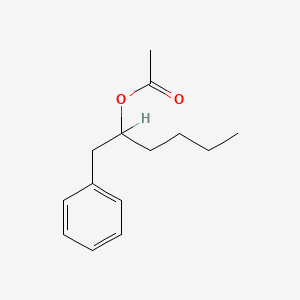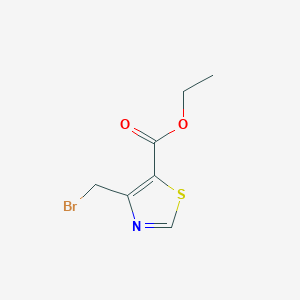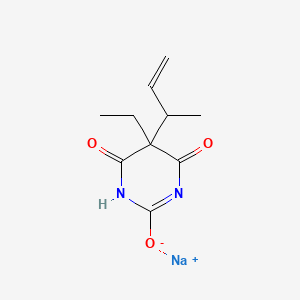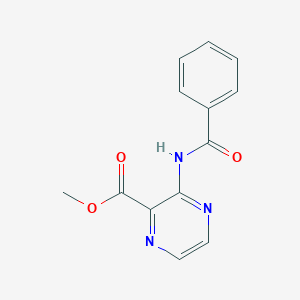![molecular formula C8H11N B13789835 8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane CAS No. 74450-44-5](/img/structure/B13789835.png)
8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) is a complex organic compound with a unique tetracyclic structure. It is characterized by its rigid, cage-like framework, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tetracyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, often involving the addition of hydrogen or removal of oxygen.
Substitution: Various substituents can be introduced into the molecule, replacing existing atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) exerts its effects involves its interaction with molecular targets. The rigid structure allows for specific binding interactions, which can modulate the activity of enzymes or receptors. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI)
- Tetracyclo[4.3.0.02,5.07,9]nonane : Lacks the nitrogen atom, resulting in different chemical properties.
- Azabicyclo[3.2.1]octane : A simpler structure with fewer rings, leading to different reactivity and applications .
Uniqueness
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) is unique due to its nitrogen-containing tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Eigenschaften
CAS-Nummer |
74450-44-5 |
|---|---|
Molekularformel |
C8H11N |
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
8-azatetracyclo[4.3.0.02,5.07,9]nonane |
InChI |
InChI=1S/C8H11N/c1-2-4-3(1)5-6(4)8-7(5)9-8/h3-9H,1-2H2 |
InChI-Schlüssel |
CQQRXOMTYFROPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1C3C2C4C3N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


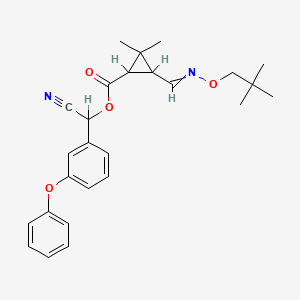
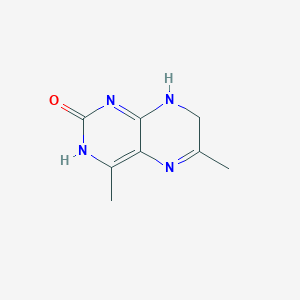

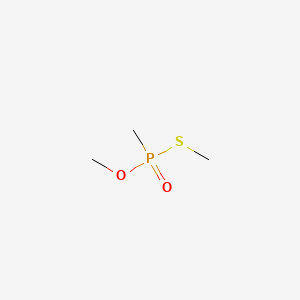
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
